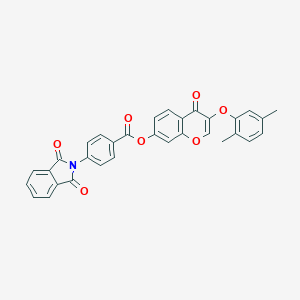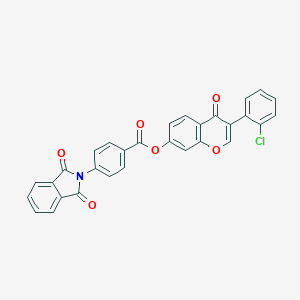
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as EBP-883, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression patterns that can affect cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell growth and proliferation, and the modulation of gene expression patterns. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on gene expression and cell growth. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of focus could be the development of more specific and potent HDAC inhibitors based on the structure of this compound. In addition, further studies could investigate the potential applications of this compound in the treatment of inflammatory diseases and other conditions. Finally, research could explore the potential use of this compound in combination with other drugs or therapies for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 2-aminothiophenol with ethyl 2-bromoacetate to form 2-ethoxy-1,3-benzothiazole. This intermediate product is then reacted with 2-methoxyphenylboronic acid and 2-thiophenecarbonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C25H20N2O5S2 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-3-32-14-10-11-16-19(13-14)34-25(26-16)27-21(15-7-4-5-8-17(15)31-2)20(23(29)24(27)30)22(28)18-9-6-12-33-18/h4-13,21,29H,3H2,1-2H3 |
Clé InChI |
IKQGFFYJVITFTH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)


![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)
![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)
